5-Methyl-1-hexen-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylhex-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXNFXBFNYHFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176171 | |
| Record name | 1-Hexen-3-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-32-4 | |
| Record name | 5-Methyl-1-hexen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexen-3-one, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexen-3-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 1 Hexen 3 One and Its Structural Analogues
Established Synthetic Pathways for Enones
Traditional methods for constructing enones often rely on robust and well-understood reaction mechanisms, such as condensation reactions. These pathways are valued for their reliability and the use of readily available starting materials.
Aldol (B89426) Condensation Strategies
Table 1: Aldol Condensation for 5-Methyl-3-hexen-2-one (B238795)
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reported Yield |
|---|---|---|---|---|
| Acetone (B3395972) | Isobutyraldehyde | NaOH | 5-Methyl-3-hexen-2-one | 49% pressbooks.pub |
Grignard Reagent Applications
Grignard reagents (RMgX) are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com However, their application in the synthesis of enones is nuanced. When reacting with α,β-unsaturated ketones, strongly basic Grignard reagents typically favor rapid, irreversible 1,2-addition to the electrophilic carbonyl carbon, yielding allylic alcohols, rather than 1,4-conjugate addition to the β-carbon. libretexts.orgstackexchange.comucd.ierug.nllibretexts.org
A viable synthetic pathway to 5-methyl-1-hexen-3-one using a Grignard reagent involves a two-step sequence. First, an appropriate aldehyde, such as isobutyraldehyde, can be treated with a vinyl Grignard reagent like vinylmagnesium bromide. This reaction forms the corresponding allylic alcohol (5-methyl-1-hexen-3-ol). The second step involves the oxidation of this secondary alcohol to the target ketone, this compound, using standard oxidizing agents.
Other Condensation Reactions
Beyond aldol-type reactions, other condensation strategies are effective for synthesizing the carbon framework of enones. One classical and effective method is the alkylation of β-keto esters, such as ethyl acetoacetate (B1235776).
This process involves three key steps:
Enolate Formation: A base, such as anhydrous potassium carbonate or sodium hydride, is used to deprotonate the α-carbon of the β-keto ester, forming a nucleophilic enolate.
Alkylation: The enolate is reacted with an appropriate alkyl halide. For the synthesis of this compound's backbone, methallyl chloride is used to introduce the required methyl-branched allyl group.
Hydrolysis and Decarboxylation: The resulting alkylated β-keto ester is then hydrolyzed (saponified) and subsequently heated in the presence of acid to induce decarboxylation, yielding the final ketone.
This synthetic route has been reported to produce the related isomer 5-methyl-5-hexen-2-one (B1580765) with yields ranging from 47–52% after purification by distillation.
Table 2: Synthesis via β-Keto Ester Alkylation
| β-Keto Ester | Alkylating Agent | Base | Solvent | Temperature | Reported Yield |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Methallyl chloride | K₂CO₃ (anhydrous) | Ethanol (anhydrous) | Reflux (78-83°C) | 47-52% |
Advanced and Stereoselective Synthesis
Modern synthetic chemistry increasingly focuses on controlling stereochemistry, leading to the development of advanced methods for producing specific enantiomers of chiral molecules. For acyclic enones and their derivatives, enantioselective approaches are crucial for accessing optically active building blocks for pharmaceuticals and other complex targets.
Enantioselective Approaches
Achieving high enantioselectivity in the synthesis of chiral ketones often involves the catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. While Grignard reagents typically give 1,2-addition, their reactivity can be shifted toward 1,4-conjugate addition in the presence of a copper catalyst. This copper-catalyzed reaction has become a powerful tool for the enantioselective synthesis of β-substituted ketones. pnas.org
Significant progress has been made in the copper-catalyzed enantioselective conjugate addition of Grignard reagents to acyclic enones, which has historically been a challenging transformation. pnas.org By employing specific chiral ligands, it is possible to generate β-substituted linear ketones with high yields, regioselectivity, and excellent enantioselectivity (up to 98% ee). pnas.org This method provides a general and efficient route to optically active acyclic ketones. pnas.org
Chiral Auxiliaries and Catalysts
The success of enantioselective synthesis hinges on the use of chiral molecules that guide the stereochemical outcome of a reaction. These can be either chiral auxiliaries, which are temporarily attached to the substrate, or chiral catalysts, which participate in the reaction without being consumed.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is incorporated into a reactant to control the stereochemical course of subsequent reactions. After the desired transformation, the auxiliary is removed. Oxazolidinones, particularly those developed by Evans, are a widely used class of chiral auxiliaries. They have proven effective in controlling stereoselectivity in various reactions, including conjugate additions. For instance, chiral oxazolidinones have been used to direct the stereoselective photocycloaddition of bis-enones and in the conjugate reduction and asymmetric protonation of α,β-unsaturated systems.
Chiral Catalysts: Catalytic asymmetric synthesis is often more efficient than using stoichiometric auxiliaries. In the context of copper-catalyzed conjugate additions of Grignard reagents, the choice of the chiral ligand is critical. Bidentate phosphine (B1218219) ligands have shown great success. Specifically, commercially available ferrocenyl-based diphosphines, such as JosiPhos and Taniaphos, have been identified as highly effective ligands. When combined with a simple copper source (e.g., CuBr·SMe₂), these ligands form catalysts that can promote the conjugate addition of Grignard reagents to acyclic enones with very high levels of enantiocontrol. pnas.org
Table 3: Catalytic System for Enantioselective Conjugate Addition to Acyclic Enones
| Catalyst System | Ligand Type | Substrate Type | Nucleophile | Enantioselectivity (ee) |
|---|---|---|---|---|
| CuBr·SMe₂ / JosiPhos | Chiral Diphosphine | Acyclic Aliphatic Enones | Grignard Reagents | Up to 98% pnas.org |
| CuCl / Taniaphos | Chiral Diphosphine | Cyclic Enones | Grignard Reagents | Up to 96% |
Enzymatic Transformations
The synthesis of α,β-unsaturated ketones and their derivatives, including structures analogous to this compound, can be effectively achieved through enzymatic transformations. These biocatalytic methods offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemical synthesis. Key enzyme classes involved in these transformations include Baeyer-Villiger monooxygenases (BVMOs), ene-reductases (EReds), and carboxylic acid reductases (CARs).
Baeyer-Villiger monooxygenases are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. researchgate.net While typically used for saturated ketones, recent research has demonstrated their activity towards α,β-unsaturated ketones. rsc.org This enzymatic Baeyer-Villiger oxidation can proceed with high regio- and enantioselectivity, yielding valuable chiral enol-lactones or ene-lactones, which are important synthons in organic chemistry. rsc.org The reaction mechanism involves the enzyme's reactive C4a-peroxyflavin intermediate acting as a nucleophile. rsc.org BVMOs can be integrated into enzymatic cascades, for example, with alcohol dehydrogenases (ADHs) or ene-reductases, to enable the direct conversion of alcohols or α,β-unsaturated carbonyls into their corresponding esters. researchgate.net
Ene-reductases are utilized for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones. acs.org This process can be coupled with other enzymes in one-pot biocatalytic cascades. For instance, combining EReds with imine reductases (IReds) or reductive aminases (RedAms) allows for the synthesis of chiral amines from α,β-unsaturated ketones with high purity and stereoselectivity. acs.org To enhance the efficiency and atom economy of these reactions, a cofactor regeneration system, such as an NADP-dependent formate (B1220265) dehydrogenase (FDH), is often employed to recycle the NADPH coenzyme in situ. acs.org
A chemo-enzymatic approach combining carboxylic acid reductases (CARs) and the Wittig reaction provides a pathway to α,β-unsaturated esters, which are structurally related to unsaturated ketones. nih.gov In this method, a CAR enzyme first reduces a carboxylic acid to its corresponding aldehyde. nih.gov The resulting aldehyde then undergoes a classical Wittig reaction with a phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate, to form the α,β-unsaturated ester with a two-carbon chain extension. nih.gov This strategy has been successfully applied to a range of aromatic and aliphatic carboxylic acids. nih.gov
Table 1: Enzymes in the Synthesis of Unsaturated Ketone Analogues
| Enzyme Class | Transformation | Substrate Type | Product Type | Key Features |
| Baeyer-Villiger Monooxygenases (BVMOs) | Oxygen insertion (Baeyer-Villiger oxidation) | Cyclic α,β-unsaturated ketones | Chiral enol-lactones or ene-lactones | High regio- and enantioselectivity; cofactor-dependent (NADPH). rsc.org |
| Ene-Reductases (EReds) | Asymmetric C=C bond reduction | α,β-Unsaturated ketones | Saturated ketones | Can be used in cascades with other enzymes (e.g., IReds) for amine synthesis. acs.org |
| Carboxylic Acid Reductases (CARs) | Carboxylic acid reduction to aldehyde | Carboxylic acids | Aldehydes (intermediate) | Used in chemo-enzymatic routes, often combined with Wittig reaction for ester synthesis. nih.gov |
Chemo- and Regioselective Synthesis
The chemo- and regioselective synthesis of α,β-unsaturated ketones like this compound is critical for ensuring high yields and preventing the formation of isomeric impurities. Various strategies have been developed to control the position of the double bond and the reactivity of functional groups.
One fundamental approach is the catalytic dehydration of a hydroxy ketone precursor. For example, the synthesis of 4-hexen-3-one (B1236432), a structural isomer of this compound, is achieved through the regioselective dehydration of 4-hydroxy-3-hexanone. The choice of catalyst is crucial in this process to selectively form the double bond in conjugation with the carbonyl group.
Another powerful method involves the Claisen-Schmidt condensation, which is the reaction between a ketone and an aldehyde in the presence of a base or acid catalyst. An environmentally friendly version of this reaction uses choline (B1196258) hydroxide (B78521) as a green catalyst in an aqueous medium, allowing for the synthesis of various α,β-unsaturated ketones without the need for chromatographic separation. acs.org This method shows high tolerance for different substrates, including those with electron-donating and electron-withdrawing groups. acs.org Iron(III) acetylacetonate (B107027) (Fe(acac)3) can also catalyze a one-pot synthesis of α,β-unsaturated ketones from secondary alcohols and aldehydes under base-free conditions, proceeding via an Oppenauer oxidation followed by a Claisen-Schmidt condensation. researchgate.net
For the synthesis of more complex or specifically functionalized unsaturated ketones, other selective methods are employed. The synthesis of α,β-unsaturated α'-haloketones can be accomplished through the chemoselective addition of halomethyllithium carbenoids to Weinreb amides. nih.gov This method is highly selective for the Weinreb amide over a corresponding ester, which would typically yield a carbinol instead of the desired haloketone. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, also offer a route to specific unsaturated ketones. The Heck arylation of 5-hexen-2-one (B94416) has been demonstrated in an ionic liquid, providing a method for creating arylated γ,δ-unsaturated ketones, which could potentially be isomerized to their α,β-unsaturated counterparts. acs.org
Table 2: Selected Chemo- and Regioselective Synthetic Methods
| Method | Reactants | Catalyst/Reagent | Product Type | Key Features |
| Catalytic Dehydration | Hydroxy ketones (e.g., 4-hydroxy-3-hexanone) | Acid or solid acid catalysts | α,β-Unsaturated ketones | Regioselective formation of C=C bond. |
| Claisen-Schmidt Condensation | Ketones, Aldehydes | Choline hydroxide or Fe(acac)3 | α,β-Unsaturated ketones | Green synthesis in water; base-free conditions with Fe catalyst. acs.orgresearchgate.net |
| Addition to Weinreb Amides | Weinreb amides, Halomethyllithium carbenoids | None | α,β-Unsaturated α'-haloketones | Highly chemoselective for Weinreb amides over esters. nih.gov |
| Heck Reaction | Alkenyl ketones (e.g., 5-hexen-2-one), Aryl halides | Palladium catalyst | Arylated unsaturated ketones | C-C bond formation with high regioselectivity. acs.org |
Preparation of Related Unsaturated Ketones for Comparative Analysis
To understand the properties and reactivity of this compound, it is often compared with other structurally related unsaturated ketones. The synthesis of these compounds can be achieved through a variety of established organic reactions.
A widely applicable method for synthesizing α,β-unsaturated ketones is the aldol condensation reaction between an aldehyde and a ketone. google.com A specific implementation of this involves reacting an aldehyde with a ketone in the liquid phase using zinc oxide as a catalyst. google.com This process is effective for producing a range of unsaturated ketones from various aliphatic and aromatic aldehydes and ketones. google.com
Another versatile, solvent-free method involves the reaction of alkynes with aldehydes catalyzed by Hβ zeolite. rsc.org This reaction proceeds through a tandem hydration of the alkyne to a methyl ketone, followed by a condensation with the aldehyde to yield the α,β-unsaturated ketone in good to excellent yields. rsc.org
The oxidation of acylated enols represents an alternative route. Enol acetates, derived from simple ketones, can be reacted with copper(II) bromide (CuBr₂) to produce α,β-unsaturated ketones. google.com This method avoids the use of more expensive metals like palladium, which is used in similar transformations like the Saegusa oxidation. google.com
Furthermore, condensation reactions are a mainstay for preparing these compounds. For instance, the condensation of 4-(cyclopentyloxy)benzaldehyde (B66384) with various aliphatic and cyclic ketones in an ethanolic solution of sodium hydroxide yields a series of α,β-unsaturated ketones. nih.gov Similarly, the synthesis of α,β-unsaturated trifluoromethyl ketones can be achieved via the Knoevenagel condensation of aldehydes with trifluoroacetoacetates. mdpi.com
Table 3: Synthetic Routes to Related Unsaturated Ketones
| Synthetic Method | Starting Materials | Catalyst/Reagent | Key Intermediates/Conditions | Reference |
| Aldol Condensation | Aldehyde, Ketone | Zinc Oxide | Liquid phase, 30-240 °C | google.com |
| Tandem Hydration/Condensation | Alkyne, Aldehyde | Hβ Zeolite | Solvent-free conditions | rsc.org |
| Oxidation of Enol Acetates | Acylated enol (e.g., enol acetate) | Copper(II) Bromide (CuBr₂) | Avoids palladium; α-bromination followed by HBr elimination. | google.com |
| Claisen-Schmidt Condensation | Substituted benzaldehyde, Ketone | Sodium Hydroxide | Ethanolic solution | nih.gov |
| Knoevenagel Condensation | Aldehyde, Trifluoroacetoacetate | Silica gel functionalized with amino groups | Formation of α-alkoxycarbonyl-α,β-unsaturated trifluoromethyl ketones. | mdpi.com |
Elucidation of Structure and Bonding in 5 Methyl 1 Hexen 3 One and Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive identification and structural analysis of 5-methyl-1-hexen-3-one. Each method offers unique information about the molecule's framework and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules like this compound. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR provide distinct signals for each unique nucleus in the molecule, with their chemical shifts, splitting patterns, and integration values revealing the connectivity of atoms. uobasrah.edu.iqchemicalbook.comnih.gov
For the related compound, 5-methyl-3-hexen-2-one (B238795), ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) shows characteristic peaks for the vinyl protons, the methyl ketone protons, and the protons of the isopropyl group. amazonaws.com Similarly, the ¹³C NMR spectrum for this compound displays signals for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons at distinct chemical shifts. amazonaws.com
Interactive Table: Representative NMR Data for a Derivative, 5-methyl-5-t-butylperoxy-3-hexen-2-one
| Nucleus | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 400 Hz) |
| Vinyl H (d, J=16.5 Hz) | 6.88 ppm | 151.9 ppm, 128.9 ppm |
| Vinyl H (d, J=16.5 Hz) | 6.10 ppm | |
| Methyl Ketone (s) | 2.28 ppm | 27.1 ppm |
| Isopropyl CH₃ (s) | 1.32 ppm | 24.8 ppm |
| t-Butyl (s) | 1.21 ppm | 79.7 ppm, 79.4 ppm, 26.7 ppm |
| Carbonyl C | 201.5 ppm |
Data sourced from a study on a derivative of 5-methyl-3-hexen-2-one. amazonaws.com The exact shifts for this compound may vary.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through analysis of its fragmentation patterns. libretexts.org The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound (112.17 g/mol ). nih.govnih.gov
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for α,β-unsaturated ketones include cleavage of the bonds adjacent to the carbonyl group and rearrangements. researchgate.net The resulting fragmentation pattern serves as a molecular fingerprint, aiding in its identification. chemicalbook.com
Infrared and Raman Spectroscopy in Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound. edinst.comelsevier.comgoogle.com IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. acs.orgpageplace.de
The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O (carbonyl) and C=C (alkene) stretching vibrations. The conjugation between the double bond and the carbonyl group lowers the frequency of the C=O stretch compared to a saturated ketone. For the related compound 5-methyl-3-hexen-2-one, a strong IR absorption band for the carbonyl group is observed around 1680 cm⁻¹. amazonaws.comchemicalbook.com
Interactive Table: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (conjugated ketone) | Stretching | ~1680 |
| C=C (alkene) | Stretching | ~1620 |
| C-H (sp² hybridized) | Stretching | >3000 |
| C-H (sp³ hybridized) | Stretching | <3000 |
Note: These are approximate values and can vary based on the specific molecular environment.
Chromatographic Coupling Techniques (GC-MS, LC-MS) in Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying this compound in complex mixtures. nih.gov
In GC-MS, the volatile this compound is first separated from other components in a gas chromatograph based on its boiling point and polarity. nih.govimrpress.com The separated compound then enters the mass spectrometer for detection and identification. scispace.com This technique is highly sensitive and provides both retention time data from the GC and mass spectral data from the MS, allowing for confident identification. researchgate.net
LC-MS is particularly useful for analyzing less volatile or thermally unstable derivatives of this compound. mdpi.comnih.gov The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Chemical derivatization can be employed to enhance the detectability and chromatographic separation of carbonyl-containing compounds. mdpi.com
Computational Chemistry for Structural and Electronic Characterization
Computational chemistry provides theoretical insights into the structure, stability, and electronic properties of this compound, complementing experimental data.
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to model the molecular structure and properties of α,β-unsaturated ketones. researchgate.netacs.org These calculations can predict geometries, vibrational frequencies, and electronic properties, such as orbital energies and charge distributions.
DFT studies on similar α,β-unsaturated ketones have been used to investigate reaction mechanisms and the relative stability of different conformations. researchgate.net These computational approaches can help in understanding the reactivity of this compound, for instance, by analyzing the frontier molecular orbitals (HOMO and LUMO) to predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The structural and dynamic properties of this compound, as a flexible acyclic α,β-unsaturated ketone, are dictated by rotations around its single bonds. Conformational analysis provides insight into the energetically favorable spatial arrangements of the atoms, which in turn influence the molecule's reactivity and physical properties. The primary sources of conformational isomerism in this compound are the rotations about the C3-C4 and C4-C5 single bonds.
Conformational analysis, typically performed using computational methods like Density Functional Theory (DFT), aims to map the potential energy surface of the molecule by systematically rotating these bonds. The α,β-unsaturated ketone moiety itself can exist in two primary planar conformations: the s-trans and s-cis isomers, referring to the arrangement about the C3-C4 bond. For many acyclic enones, the s-trans conformer is generally more stable due to reduced steric hindrance. Further complexity is introduced by the rotation of the isobutyl group.
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of the molecule, providing a dynamic picture of its conformational landscape. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, governed by a potential energy function known as a force field. These simulations can reveal the accessible conformations, the time scales of transitions between them, and the equilibrium populations of different conformers at a given temperature. While specific MD studies on this compound are not extensively documented in the literature, the methodology is standard for exploring the dynamics of flexible organic molecules. researchgate.net
Table 1: Key Dihedral Angles and Potential Conformers of this compound This table presents a conceptual representation of key dihedral angles that define the major conformers of this compound. The s-trans/s-cis notation refers to the O=C-C=C backbone.
| Conformer Type | Dihedral Angle (C1-C2-C3-O) | Dihedral Angle (C2-C3-C4-C5) | Expected Relative Stability |
| s-trans | ~180° | Variable (e.g., anti, gauche) | Generally more stable |
| s-cis | ~0° | Variable (e.g., anti, gauche) | Generally less stable |
Reactivity Descriptors from Electronic Structure Theory
The reactivity of this compound can be rationalized and predicted using reactivity descriptors derived from electronic structure theory, particularly Conceptual Density Functional Theory (DFT). arxiv.org These descriptors quantify the electronic characteristics of the molecule, providing insight into its susceptibility to nucleophilic or electrophilic attack. chemrxiv.org
The α,β-unsaturated ketone functional group is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon. researchgate.netresearchgate.net This is due to the delocalization of π-electrons across the O=C–C=C system, which renders the β-carbon electron-deficient and susceptible to Michael addition reactions. researchgate.net
Global Reactivity Descriptors
Global descriptors describe the reactivity of the molecule as a whole. chemrxiv.org
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A higher value of ω indicates a stronger electrophile.
Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap.
Electronic Chemical Potential (μ): Related to the negative of electronegativity, this indicates the tendency of electrons to escape from the system.
Maximal Fractional Charge Transfer (ΔN_max): This value indicates the maximum amount of electronic charge that the molecule can accept from a donor. chemrxiv.org
Local Reactivity Descriptors
Local descriptors are used to identify the most reactive sites within a molecule. arxiv.orgchemrxiv.org
Fukui Function (f(r)): This function identifies the regions in a molecule that are most susceptible to nucleophilic attack (f⁺(r)) or electrophilic attack (f⁻(r)). For this compound, the f⁺(r) function would be expected to have large values on the β-carbon and the carbonyl carbon.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For an enone, strong positive potential is expected near the β-carbon and carbonyl carbon.
Computational studies on structurally similar α,β-unsaturated ketones provide valuable data for understanding the reactivity of this compound. chemrxiv.org These studies show a clear correlation between calculated reactivity descriptors and experimentally observed reaction rates. chemrxiv.org
Table 2: Global Reactivity Descriptors for Structurally Related α,β-Unsaturated Ketones Data calculated at the ωB97X-D3 / 6-311G(d,p) level of theory in an aqueous solution model. This data is for compounds structurally analogous to this compound and is used to infer its probable reactivity characteristics. chemrxiv.org
| Compound | log(k)* | Electrophilicity (ω) [eV] | ΔN_max | LUMO Energy [eV] |
| 1-Penten-3-one | 3.10 | 0.9925 | 0.4385 | 0.6336 |
| 1-Hexen-3-one | 3.07 | 0.9925 | 0.4392 | 0.6251 |
| 3-Penten-2-one | 1.43 | 0.9559 | 0.4292 | 0.7335 |
| 4-Hexen-3-one (B1236432) | 1.38 | 0.9282 | 0.4227 | 0.8023 |
*log(k) represents the logarithm of experimental rate constants for nucleophilic attack, indicating reactivity.
Reactivity and Mechanistic Investigations of 5 Methyl 1 Hexen 3 One
General Reaction Classes
The reactivity of 5-Methyl-1-hexen-3-one is dominated by the electrophilic nature of the carbons in its enone system. The conjugation of the carbon-carbon double bond with the carbonyl group creates two primary sites for nucleophilic attack: the carbonyl carbon (C3) and the β-carbon of the double bond (C1). This electronic feature dictates the types of addition reactions it undergoes.
Addition Reactions to the Carbon-Carbon Double Bond
The principal reaction at the carbon-carbon double bond of α,β-unsaturated ketones like this compound is the conjugate addition, also known as the Michael addition. This type of reaction is favored by soft nucleophiles. The vinyl group is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, making the terminal carbon (C1) susceptible to attack.
Research on the isomeric compound, 5-methyl-3-hexen-2-one (B238795), has shown that soft nucleophiles such as thiols readily undergo 1,4-addition. This reaction proceeds effectively, confirming that the double bond is a prime target for such reagents. The steric hindrance from the alkyl groups can influence the reaction rate, but the fundamental pathway remains the conjugate addition.
Carbonyl Group Reactivity (e.g., Nucleophilic Additions)
While soft nucleophiles tend to attack the double bond, hard nucleophiles preferentially attack the carbonyl carbon (C3) in a 1,2-addition reaction. This pathway is characteristic of organometallic reagents like Grignard reagents and organolithium compounds. The carbonyl carbon possesses a significant partial positive charge, making it a hard electrophilic center that reacts readily with hard nucleophiles.
For instance, the synthesis of related phenyl-substituted hexenones often employs Grignard reactions, highlighting the utility of this pathway for forming new carbon-carbon bonds at the carbonyl position. ontosight.ai The choice of nucleophile is therefore critical in directing the regioselectivity of the addition.
| Reaction Type | Favored Nucleophiles | Site of Attack | Initial Product |
|---|---|---|---|
| Conjugate (1,4-) Addition | Soft (e.g., Thiolates, Enolates, Amines) | Carbon-Carbon Double Bond (β-carbon) | Enolate |
| Direct (1,2-) Addition | Hard (e.g., Grignard Reagents, Organolithiums, Hydrides) | Carbonyl Carbon | Alkoxide |
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can be tailored to target either the alkene, the ketone, or both functional groups, depending on the reagents and conditions used.
Reduction:
Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a hydroxyl group, yielding the allylic alcohol 5-methyl-1-hexen-3-ol, without affecting the carbon-carbon double bond. uni.lu
Complete Reduction: Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) is a more powerful method that typically reduces both the double bond and the carbonyl group. This reaction results in the formation of the saturated alcohol, 5-methyl-3-hexanol.
| Reagent | Functional Group(s) Reduced | Major Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Carbonyl (C=O) | 5-Methyl-1-hexen-3-ol |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Carbonyl (C=O) and Alkene (C=C) | 5-Methyl-3-hexanol |
Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to oxidative cleavage of the molecule. This can result in the formation of smaller carboxylic acids, including 5-methyl-1-hexanoic acid, though cleavage of the double bond is also possible under harsh conditions.
Advanced Mechanistic Studies
Beyond general transformations, the unique electronic structure of this compound makes it a subject for more advanced mechanistic investigations, particularly in photochemistry and radical chemistry.
Photoisomerization and Photochemical Rearrangements
The photochemistry of α,β-unsaturated enones is a well-studied field, characterized by several distinct reaction pathways upon UV irradiation. magadhmahilacollege.org For this compound, the following transformations are mechanistically plausible:
E/Z Isomerization: One of the most common photochemical reactions for acyclic enones is the cis-trans (or E/Z) isomerization around the carbon-carbon double bond. magadhmahilacollege.org This process typically occurs via excitation to a triplet π-π* state.
Deconjugative Isomerization: Irradiation, sometimes in the presence of an acid catalyst, can promote a deconjugative isomerization. acs.orgchemrxiv.org This involves the migration of the double bond from the α,β-position to the β,γ-position, which would yield 5-methyl-2-hexen-3-one.
Cycloaddition and Rearrangement: Enones can undergo photochemical rearrangements to form highly strained bicyclic intermediates. cdnsciencepub.com For instance, irradiation can lead to the formation of bicyclo[3.1.0]hexanone derivatives, which may be thermally or photochemically labile and can rearrange further. cdnsciencepub.com
| Photochemical Pathway | Description | Potential Product Type |
|---|---|---|
| E/Z Isomerization | Reversible isomerization around the C=C bond. | Geometric Isomer |
| Deconjugation | Migration of the double bond to the β,γ-position. | Positional Isomer (e.g., 5-methyl-2-hexen-3-one) |
| Rearrangement | Formation of a cyclopropyl (B3062369) ring. | Bicyclo[3.1.0]hexanone derivative |
Radical Reaction Pathways
The reaction of unsaturated ketones with radical species, particularly in atmospheric chemistry, has been the subject of detailed kinetic and mechanistic studies. The reaction of similar unsaturated ketones with the hydroxyl (OH) radical is known to be very rapid. acs.org
The dominant mechanism for the reaction of OH radicals with enones is the addition of the radical to the carbon-carbon double bond, accounting for over 99% of the reaction pathways. acs.org Hydrogen abstraction is a minor competing pathway. The addition of the OH radical to the C=C bond initiates a cascade of further reactions, leading to the formation of various oxygenated products. acs.orgcopernicus.org Studies on related ketones have determined that the rate coefficients for these radical reactions are high, indicating a significant atmospheric reactivity. acs.orgcopernicus.org
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions. While comprehensive data for this specific compound is limited, studies on closely related molecules provide valuable insights.
Kinetic Aspects:
| Michael Acceptor | koverall (M-1s-1) |
| 4-Hexen-3-one (B1236432) | 0.0031 |
| Ethyl Vinyl Sulfone | 0.057 |
| Butyl Acrylate | 0.16 |
| Diethyl Maleate | 3.6 |
This interactive data table allows for the comparison of the reactivity of 4-hexen-3-one with other Michael acceptors.
These data indicate that the reaction rate is highly dependent on the structure of the α,β-unsaturated system.
Thermodynamic Aspects:
Thermodynamic data, such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), dictate the position of equilibrium for reversible reactions like isomerization. While specific thermodynamic values for the reactions of this compound are scarce, data for the isomerization of a closely related compound, 5-methyl-4-hexen-2-one , are available.
The equilibrium constant (K) for the isomerization of 5-methyl-4-hexen-2-one to trans-5-methyl-3-hexen-2-one in tert-butyl alcohol at 25°C was found to be 0.40. researchgate.net This allows for the calculation of the standard Gibbs free energy change for this reaction using the equation ΔG° = -RTln(K).
Table 2: Thermodynamic Parameters for the Isomerization of 5-Methyl-4-hexen-2-one to trans-5-Methyl-3-hexen-2-one at 25°C (Calculated from the equilibrium constant provided in the literature) researchgate.net
| Parameter | Value |
| Equilibrium Constant (K) | 0.40 |
| Standard Gibbs Free Energy Change (ΔG°) | +2.2 kJ/mol |
This interactive data table shows the thermodynamic favorability of the isomerization.
The positive value of ΔG° indicates that the isomerization from the β,γ-unsaturated ketone (5-methyl-4-hexen-2-one) to the α,β-unsaturated ketone (trans-5-methyl-3-hexen-2-one) is not spontaneous under these conditions, and the equilibrium lies in favor of the β,γ-isomer. This is in contrast to many simpler enone systems where the conjugated isomer is thermodynamically more stable. Computational studies on the cyclization of related hexenyl radicals have also been used to determine activation energies and relative energies of transition states, providing further insight into the thermodynamic and kinetic barriers of such reactions. researchgate.net
Applications and Functionalization of 5 Methyl 1 Hexen 3 One in Chemical Science
Role as a Synthetic Building Block
The reactivity of 5-methyl-1-hexen-3-one, largely attributed to its α,β-unsaturated ketone moiety, renders it a versatile tool for synthetic chemists. This functional group enables the compound to participate in a range of reactions, including nucleophilic additions and Michael additions, facilitating the construction of more intricate molecular architectures.
Intermediates in Complex Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various complex organic molecules. Its ability to undergo transformations such as oxidation to carboxylic acids or reduction to alcohols enhances its utility. For instance, it can be employed in the synthesis of other valuable compounds, including its saturated counterpart, 5-methyl-3-hexanone, through catalytic hydrogenation. The enone structure is particularly susceptible to nucleophilic attack, a characteristic leveraged in building more complex molecular frameworks.
A notable application of a related compound, 5-methyl-3-hexen-2-one (B238795), is in the synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, an intermediate for tetrabenazine. google.com This synthesis involves an addition reaction with an organosilicon compound, highlighting the utility of such ketones in multi-step synthetic sequences. google.com
Combinatorial Synthesis Approaches
The reactivity of α,β-unsaturated ketones like 5-methyl-3-hexen-2-one makes them suitable for combinatorial synthesis, a technique used to generate large libraries of related compounds for screening purposes. sigmaaldrich.com For example, 5-methyl-3-hexen-2-one has been utilized in the combinatorial synthesis of mercaptoketones and mercaptoalcohols. sigmaaldrich.com This approach allows for the rapid generation of diverse molecules from a common starting material, which is a cornerstone of modern drug discovery and materials science.
Functional Materials and Polymer Chemistry
The application of this compound and its derivatives extends into the field of functional materials and polymer chemistry. The presence of the reactive vinyl group allows for its incorporation into polymer chains, offering a route to functionalized polymers with tailored properties.
Incorporation into Polymer Architectures
The direct copolymerization of olefins with functional monomers like this compound has been a challenge due to the sensitivity of traditional Ziegler-Natta catalysts to polar functional groups. ncl.res.in However, advances in catalysis, particularly with metallocene and post-metallocene catalysts, have opened up possibilities for incorporating such monomers into polyolefin backbones. ncl.res.in This allows for the synthesis of functionalized polyolefins with pendant groups that can be further modified. ncl.res.in
For instance, the copolymerization of α-olefins with polar monomers can lead to polymers with significantly increased molecular weights. chinesechemsoc.org This strategy provides a pathway to ultrahigh molecular weight functionalized isotactic poly(α-olefin)s. chinesechemsoc.org The incorporation of even small amounts of a polar monomer can dramatically alter the material's properties, such as improving surface characteristics and enhancing toughness. chinesechemsoc.org
Crosslinking Mechanisms and Material Properties
The double bond in this compound provides a site for crosslinking reactions, which are crucial for modifying the properties of polymeric materials. Crosslinking creates a network structure within the polymer, leading to increased strength, thermal stability, and chemical resistance. While specific studies on the crosslinking mechanisms of this compound are not extensively detailed in the provided results, the principle of using vinyl groups for crosslinking is well-established in polymer chemistry. The reactivity of the α,β-unsaturated system suggests its potential to participate in various crosslinking chemistries, including free-radical polymerization and Michael addition reactions with multifunctional nucleophiles. This would enable the formation of three-dimensional polymer networks with tailored properties for specific applications.
Chemical Probes and Derivatization for Analytical and Mechanistic Studies
The reactivity of this compound and its isomers makes them useful as chemical probes and for derivatization in analytical and mechanistic studies. The ability to react with specific functional groups allows for the labeling and detection of molecules of interest.
For example, a related compound, filbertone (B1242023) (5-methylhept-2-en-4-one), is a key flavor compound in hazelnut oil. chemrxiv.org A method for detecting the adulteration of olive oil with hazelnut oil involves the reaction of filbertone with Lawesson's reagent to produce a stable, non-volatile compound that can be detected by HPLC/UV-Vis. chemrxiv.org This demonstrates the principle of using a reactive ketone for derivatization to enable sensitive and specific analysis. Similarly, other ketones with similar structures, such as 4-hexen-3-one (B1236432) and 5-methyl-3-hexen-2-one, have been used as internal standards in such analytical methods. chemrxiv.orgresearchgate.net
The electrophilic nature of the enone system in this compound allows it to react with nucleophiles in biological systems, making it a potential tool for probing biological processes. This reactivity enables it to interact with biomolecules like proteins and enzymes, potentially leading to modifications that can be used to study cellular functions.
Biological and Environmental Research Perspectives of 5 Methyl 1 Hexen 3 One
Investigations into Biological Activities
Initial research into the biological effects of 5-Methyl-1-hexen-3-one and its derivatives has pointed towards potential applications in medicine and agriculture. Investigations have explored its efficacy against microbial threats and its potential influence on inflammatory and cell proliferation pathways.
The potential of this compound derivatives as antifungal agents has been a subject of specific investigation. A notable study explored the volatile organic compounds (VOCs) produced by the nematode endosymbiotic bacterium, Xenorhabdus bovienii, which were found to inhibit the growth of Fusarium solani, a significant fungal pathogen. nih.govresearchgate.net Through gas chromatography-mass spectrometry (GC-MS), one of the active VOCs was predicted to be 5-methyl-1-phenyl-1-hexen-3-one, a derivative of the primary compound. nih.gov This finding suggests that the core structure of 5-methyl-hexenone may be a valuable scaffold for developing new antifungal agents. nih.govresearchgate.net Further supporting this potential, other related ketone compounds have demonstrated antifungal properties. ontosight.aimdpi.com For instance, derivatives of the isomeric structure 4-hexen-3-one (B1236432) have been synthesized and show potential antimicrobial and antifungal activity. ontosight.ai
| Compound/Source | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Volatiles from Xenorhabdus bovienii (predicted as 5-methyl-1-phenyl-1-hexen-3-one) | Fusarium solani | Inhibition of fungal growth | nih.govresearchgate.net |
| 4-Hexen-3-one, 5-methyl-1-morpholino-, hydrochloride | General | Potential antimicrobial and antifungal activity | ontosight.ai |
The exploration of this compound derivatives extends to pharmacology, with preliminary studies indicating potential anti-inflammatory and anticancer activities. ontosight.ai Research into 5-methyl-1-phenyl-1-hexen-3-one has highlighted its consideration as a candidate for pharmaceutical development due to these properties. ontosight.ai While direct studies on the parent compound are limited, related chemical structures have been investigated for similar therapeutic benefits. ontosight.ailookchem.com For example, benzodioxole-containing compounds, which share structural motifs with some derivatives, have been reported to possess anticancer activities. ontosight.ai Similarly, isomers like 3-hexen-2-one (B1231029) have been noted for their potential in anti-cancer and anti-inflammatory research. lookchem.com A complex polymeric carrier incorporating a related structure, poly(5-(tert-butylperoxy)-5-methyl-1-hexen-3-yn-co-glycidyl methacrylate)-graft-PEG, was synthesized to enhance the anticancer activity of the chemotherapy drug doxorubicin (B1662922), demonstrating the utility of this chemical backbone in drug delivery systems. nih.gov
| Compound/Derivative | Investigated Potential | Context | Reference |
|---|---|---|---|
| 5-Methyl-1-phenyl-1-hexen-3-one | Antimicrobial, anti-inflammatory, anticancer | Candidate for pharmaceutical development | ontosight.ai |
| Related Hexenones | Anticancer | General investigation of similar structures | ontosight.ai |
| 3-Hexen-2-one (Isomer) | Anti-cancer, anti-inflammatory | Research into potential properties | lookchem.com |
| Polymeric carrier with 5-methyl-1-hexen-3-yn unit | Enhancement of anticancer drug | Co-immobilization with doxorubicin enhanced its activity | nih.gov |
The biological activity of this compound is rooted in its chemical structure, specifically its classification as an α,β-unsaturated ketone, or enone. nih.gov This functional group makes the molecule an electrophile, capable of undergoing Michael addition reactions with biological nucleophiles such as the thiol or amino groups found in amino acids and proteins. mdpi.com This reactivity allows the compound to form covalent bonds with biomolecules, potentially inhibiting enzyme activity by binding to their active sites.
In the case of the antifungal activity of its phenyl derivative against F. solani, transcriptomic analysis revealed a complex mechanism. nih.gov The compound induced significant changes in the fungus's gene expression, leading to the upregulation of genes associated with ribosome biogenesis and oxidative phosphorylation. nih.govresearchgate.net Simultaneously, it caused the downregulation of genes crucial for the cell cycle, meiosis, DNA replication, and autophagy. nih.govresearchgate.net This suggests that the compound disrupts essential cellular processes, leading to the inhibition of fungal growth. nih.gov This ability to modulate gene expression is a key aspect of its molecular mechanism.
Atmospheric Chemistry and Environmental Fate
As a volatile organic compound (VOC), this compound can be emitted into the atmosphere from various sources, where it participates in complex photochemical reactions that influence air quality and atmospheric composition.
Volatile organic compounds are key precursors to the formation of secondary organic aerosols (SOA), which are microscopic particles created through the atmospheric oxidation of VOCs. researchgate.netresearchgate.net This process typically involves gas-phase oxidation reactions that produce lower volatility products, allowing them to condense and form new particles or add to existing ones. copernicus.orguclm.es While direct studies on SOA formation from this compound are not prominent, the behavior of structurally similar compounds provides insight. The oxidation of other unsaturated VOCs, such as isoprene (B109036) and green leaf volatiles, is known to be a significant source of SOA. copernicus.orgmdpi.com The oxidation products, often containing functional groups like hydroxyls and carbonyls, can undergo further reactions in the particle phase, contributing to aerosol growth. copernicus.orguclm.es Given its unsaturated ketone structure, it is plausible that this compound would follow a similar pathway, with its atmospheric oxidation products contributing to the organic aerosol burden.
Unsaturated ketones structurally related to this compound have been identified in various environmental and biological VOC profiles. For instance, an isomer, 5-methyl-4-hexen-3-one, has been detected as a component of partially oxidized organic aerosols in urban environments. copernicus.org Other similar ketones have been identified in the VOC profiles of feedlot pellets and even in exhaled human breath, where they are being investigated as potential disease biomarkers. ijomeh.eunih.gov
The atmospheric fate of this compound is likely dominated by its reaction with hydroxyl (OH) radicals, a primary daytime oxidant in the troposphere. nih.gov Kinetic studies on its isomers, 5-hexen-2-one (B94416) and 4-hexen-3-one, provide valuable data. The rate coefficients for the reaction with OH radicals were determined experimentally, leading to calculated atmospheric lifetimes of approximately 4 and 2 days for these isomers, respectively. nih.gov This suggests that this compound would have a similar, relatively short atmospheric lifetime, undergoing rapid chemical transformation once released. nih.gov
Environmental Degradation Pathways
The environmental fate of this compound is influenced by both biotic and abiotic degradation processes. Research into its persistence and degradation provides insights into its environmental impact.
While data on its degradation in soil and water is limited, the atmospheric degradation pathways for similar unsaturated ketones have been investigated, offering a model for the likely fate of this compound in the atmosphere. The primary atmospheric degradation process for volatile organic compounds (VOCs) like this ketone is through reactions with hydroxyl (OH) radicals, which are often referred to as the "detergent of the atmosphere". acs.org
Research on the structurally similar compounds 5-hexen-2-one and 4-hexen-3-one shows that they react with OH radicals, leading to the formation of secondary organic products. acs.orgnih.gov The atmospheric lifetimes for these related ketones were calculated to be approximately 2 to 4 days, suggesting that this is a significant degradation pathway. acs.orgnih.gov The degradation of these compounds resulted in the formation of smaller oxygenated products like acetaldehyde (B116499) and 2-hydroxyacetaldehyde. acs.orgnih.gov The presence of partially oxidized species, including unsaturated ketones, has been noted in urban aerosols, suggesting that products from gas-phase oxidation can partition to the particle phase. copernicus.orgcopernicus.org
Table 1: Biodegradation Data for this compound
| Test Guideline | Duration | Degradation | Finding | Source |
|---|---|---|---|---|
| OECD TG 302 C | 50 days | 18% | No significant ultimate biodegradation observed. |
Table 2: Atmospheric Degradation Kinetics of Structurally Similar Ketones with OH Radicals
| Compound | Rate Coefficient (k_OH at 298 K) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Degradation Products | Source |
|---|---|---|---|---|
| 5-hexen-2-one | (4.72 ± 0.12) × 10⁻¹¹ | ~4 days | 2-Hydroxyacetaldehyde | acs.orgnih.gov |
Biogenic Production and Ecological Roles
This compound, also known as iso-Butyl Vinyl Ketone, is produced by certain organisms where it serves specific ecological functions, primarily in chemical defense. chemicalbook.com
The compound has been identified as a significant component in the defensive secretions of multiple species of harvestmen (Opiliones). chemicalbook.com It is a major constituent in the secretions of Iporangaia pustulosa and Neosadocus maximus. chemicalbook.com In harvestmen of the genus Gonyleptes, this compound is found alongside 4-methyl-1-heptan-3-one, which suggests a potential synergistic effect in their defensive chemical cocktail.
Furthermore, the presence of this compound can have taxonomic significance. For instance, its exclusive presence in the defensive secretions of harvestmen belonging to the subfamily Sodreaninae highlights its value as a taxonomic diagnostic marker for this group. While related compounds, such as 5-methyl-5-hexen-2-one (B1580765), act as pheromones in insects like the codling moth, the primary documented ecological role for this compound is as a defensive allomone in harvestmen. lookchem.com
Table 3: Documented Biogenic Production and Ecological Role of this compound
| Organism | Order | Family/Subfamily | Role of Compound | Source |
|---|---|---|---|---|
| Iporangaia pustulosa | Opiliones | Gonyleptidae | Major component of defensive secretion | chemicalbook.com |
| Neosadocus maximus | Opiliones | Gonyleptidae | Major component of defensive secretion | chemicalbook.com |
| Gonyleptes spp. | Opiliones | Gonyleptidae | Component of defensive secretion (co-occurs with 4-methyl-1-heptan-3-one) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-methyl-1-heptan-3-one |
| 5-hexen-2-one |
| 4-hexen-3-one |
| Acetaldehyde |
| 2-hydroxyacetaldehyde |
| 5-methyl-5-hexen-2-one |
| iso-Butyl Vinyl Ketone |
| Methyl formate (B1220265) |
Advanced Analytical Methodologies for 5 Methyl 1 Hexen 3 One Analysis
Quantitative and Qualitative Detection in Complex Matrices
The analysis of 5-Methyl-1-hexen-3-one in complex matrices such as food and biological samples is predominantly achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique like headspace solid-phase microextraction (HS-SPME). mdpi.commdpi.commdpi.com This approach is favored for its high sensitivity, selectivity, and ability to separate volatile compounds from non-volatile matrix components. nih.govdokumen.pub
Sample Preparation and Extraction:
HS-SPME is a solvent-free extraction method that is both efficient and environmentally friendly. mdpi.comacs.org The choice of SPME fiber coating is critical for the effective extraction of target analytes. For volatile ketones like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its high affinity for a broad range of volatile and semi-volatile compounds. mdpi.comnih.gov The optimization of extraction parameters, including incubation temperature, incubation time, and extraction time, is crucial for achieving high sensitivity and reproducibility. For instance, in the analysis of volatile compounds in sweet potatoes, incubating the sample at 80°C for 30 minutes followed by extraction at the same temperature for 30 minutes using a DVB/CAR/PDMS fiber was found to be optimal. mdpi.comnih.gov In the analysis of pork, optimal conditions were found to be a 70°C equilibration for 30 minutes followed by a 100°C extraction for 50 minutes. mdpi.com
The following table summarizes typical HS-SPME parameters that can be adapted for the analysis of this compound in food matrices.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad-spectrum affinity for volatile and semi-volatile compounds, including ketones. | mdpi.comnih.gov |
| Incubation Temperature | 60-80°C | Facilitates the partitioning of volatile compounds from the sample matrix into the headspace. | mdpi.commdpi.com |
| Incubation Time | 30 minutes | Allows the sample to reach equilibrium between the matrix and the headspace. | mdpi.comnih.gov |
| Extraction Temperature | 70-100°C | Enhances the adsorption of analytes onto the SPME fiber. | mdpi.com |
| Extraction Time | 30-50 minutes | Ensures sufficient time for the analytes to be adsorbed by the fiber for sensitive detection. | mdpi.commdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Following extraction, the SPME fiber is introduced into the heated injection port of the gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column. A non-polar or weakly polar capillary column, such as a DB-5, is commonly used for the separation of volatile compounds. mdpi.com The temperature program of the GC oven is optimized to achieve good resolution of the target analyte from other matrix components.
The mass spectrometer, operating in electron ionization (EI) mode, generates a unique mass spectrum for each compound, which serves as a "fingerprint" for its identification. Qualitative identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the experimental mass spectrum with entries in commercial mass spectral libraries like NIST. dokumen.pub
For quantitative analysis, the instrument is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which offers higher sensitivity and selectivity compared to full scan mode. acs.org A calibration curve is constructed using standard solutions of this compound at various concentrations to determine the concentration of the analyte in the sample. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for volatile compounds using HS-SPME-GC-MS can be in the low ng/g range. researchgate.net
Hyphenated Techniques in Metabolomics and Environmental Monitoring
Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable in the fields of metabolomics and environmental monitoring for the comprehensive analysis of volatile organic compounds (VOCs) like this compound.
Metabolomics:
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov GC-MS and liquid chromatography-mass spectrometry (LC-MS) are the primary platforms for metabolomic studies. nih.gov In the context of this compound, which has been identified as a potential biomarker in exhaled breath for conditions like asthma, GC-MS-based metabolomics is particularly relevant. nih.govijomeh.euresearchgate.net The analysis of VOCs in exhaled breath provides a non-invasive window into the metabolic state of an individual. nih.govijomeh.eu Untargeted metabolomics approaches using high-resolution mass spectrometry can detect thousands of features in a single sample, and subsequent data analysis can identify potential biomarkers. nih.gov For instance, in a study on asthma, cluster analysis of VOC profiles in exhaled breath, which included ketones like (4E)-5-methyl-4-hepten-3-one, allowed for the differentiation between patient phenotypes. nih.govresearchgate.net
The following table outlines a general workflow for a metabolomics study involving volatile compounds.
| Step | Description | Technique | Reference |
|---|---|---|---|
| Sample Collection | Collection of biological samples (e.g., exhaled breath, urine, plasma). | Specialized collection bags (e.g., Tedlar bags) for breath. | nih.gov |
| Sample Preparation | Pre-concentration of volatile analytes. | Solid-Phase Microextraction (SPME) or Purge-and-Trap. | researchgate.net |
| Analysis | Separation and detection of metabolites. | Gas Chromatography-Mass Spectrometry (GC-MS) or Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS). | nih.gov |
| Data Processing | Alignment of chromatograms, peak picking, and identification of features. | Specialized software (e.g., MetAlign). | hmdb.ca |
| Statistical Analysis | Multivariate statistical analysis to identify significant differences and potential biomarkers. | Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA). | mdpi.com |
Environmental Monitoring:
In environmental monitoring, the detection of VOCs is crucial for assessing air quality and identifying sources of pollution. This compound and other volatile ketones can be emitted from both biogenic and anthropogenic sources. copernicus.org Techniques such as proton-transfer-reaction mass spectrometry (PTR-MS) offer real-time monitoring of VOCs in the atmosphere with high sensitivity. fupress.net When combined with gas chromatography (GC-PTR-MS), it allows for the separation and identification of isomeric compounds. copernicus.org These methods are vital for understanding the atmospheric chemistry and environmental impact of volatile compounds.
Electronic Sensing Systems for Volatile Compound Detection
Electronic sensing systems, commonly known as electronic noses (e-noses), are instruments designed to mimic the human sense of smell. nih.gov They consist of an array of gas sensors that respond to volatile compounds, and the combined response of the array creates a unique "fingerprint" or aroma profile for a given sample. nih.govmdpi.com These systems are increasingly being used for rapid and non-destructive analysis in various fields, including food quality control and medical diagnostics. mdpi.com
An e-nose typically comprises a set of non-specific chemical sensors, such as metal oxide semiconductor (MOS) sensors, conducting polymer sensors, or quartz crystal microbalance (QCM) sensors. nih.gov When exposed to volatile compounds, the physical or electrical properties of these sensors change, generating a signal. The pattern of signals from the entire sensor array is then analyzed using pattern recognition algorithms, such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA), to classify and differentiate samples. mdpi.com
While not specifically designed to identify individual compounds like this compound, an e-nose can be trained to recognize the characteristic aroma profile of a sample containing this ketone. For example, an e-nose could be used to:
Assess food quality: By detecting changes in the volatile profile of a food product over time, an e-nose can be used to monitor freshness and detect spoilage. mdpi.com
Grade fruit ripeness: The emission of volatile compounds, including ketones, changes as fruit ripens. An e-nose can be used to non-destructively assess the ripeness of fruits. mdpi.com
Medical diagnosis: The profile of VOCs in exhaled breath can be indicative of certain diseases. E-noses are being investigated as non-invasive tools for disease screening. nih.gov
The Heracles II electronic nose, which is based on ultra-fast gas chromatography, combines the separation power of GC with the pattern recognition capabilities of an e-nose, allowing for more detailed analysis of the volatile profile. nih.gov The successful application of e-noses relies on the careful selection of sensors and the development of robust calibration models using reference analytical methods like GC-MS. mdpi.com
Future Directions and Emerging Research Avenues
Integration of Machine Learning and AI in Predicting Reactivity and Properties
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds like 5-Methyl-1-hexen-3-one. rsc.orgchemrxiv.org By analyzing vast datasets of chemical information, these computational tools can predict molecular properties and reactivity with increasing accuracy, accelerating the discovery and development of new materials and processes. rsc.orgnih.gov
Predictive Modeling of Reaction Rate Constants
Predicting the outcomes of organic reactions is a significant challenge, largely due to the scarcity of large, unbiased datasets. chemrxiv.org Machine learning models are being developed to overcome this by predicting reaction outcomes and even discovering new reaction pathways. cecam.org For instance, a new model has been proposed that uses a machine-learning approach to predict the general reactivity and chemical compatibility among a large number of organic materials. rsc.org These models can be trained on datasets of known reactions to predict the likelihood and rate of new, unstudied reactions involving this compound. This predictive capability can guide experimental work, saving time and resources by focusing on the most promising synthetic routes.
| Predictive Modeling Application | Potential Impact on this compound Research |
| Reaction Outcome Prediction | Efficiently screen potential reactants and catalysts for novel syntheses. |
| Reaction Rate Constant Estimation | Optimize reaction conditions (temperature, pressure, solvent) for higher yields. |
| Pathway Discovery | Identify novel synthetic routes to this compound and its derivatives. cecam.org |
Sustainable Synthesis and Green Chemistry Principles for this compound Production
The chemical industry is increasingly adopting green chemistry principles to develop more environmentally friendly processes. acs.org This includes using renewable feedstocks, employing catalytic reagents over stoichiometric ones, and minimizing waste. acs.orggoogle.com
Future research into the synthesis of this compound will likely focus on several key areas of green chemistry:
Biocatalysis: The use of enzymes in organic synthesis offers excellent selectivity under mild, aqueous conditions, reducing the need for harsh chemicals and flammable solvents. rsc.orgresearchgate.net For example, ketoreductases can be used for the asymmetric reduction of prochiral ketones, a reaction type relevant to the synthesis of derivatives of this compound. researchgate.netmdpi.com
Catalytic Routes: The development of highly efficient and selective catalysts is crucial. For instance, catalytic cross-metathesis using a Grubbs II catalyst offers a high-yield route to similar compounds. Another approach involves the Knoevenagel condensation using solid basic catalysts like zeolites, which reduces corrosion risk and allows for easy catalyst recovery and reuse. researchgate.netscielo.br
Renewable Feedstocks: Investigating pathways to synthesize this compound from biomass-derived starting materials is a key goal. For instance, xylose from lignocellulose can be converted to furfural (B47365), which then undergoes aldol (B89426) condensation with ketones like methyl isobutyl ketone to produce larger molecules that could be precursors to compounds like this compound. researchgate.net
Exploration of Novel Bioactive Derivatives and Targeted Applications
The α,β-unsaturated ketone moiety in this compound makes it a reactive and versatile building block for creating more complex molecules with potential biological activity. Research is ongoing to synthesize and evaluate derivatives for various applications.
Derivatives of similar hexenone (B8787527) compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The synthesis of novel derivatives often involves reactions like Michael additions, where the α,β-unsaturated ketone can react with nucleophiles to form a variety of adducts. For example, furan-containing analogues have been explored for the synthesis of bioactive molecules. The exploration of such derivatives could lead to the development of new pharmaceuticals or agrochemicals.
| Derivative Type | Potential Application | Synthetic Strategy |
| Aromatic Derivatives | Pharmaceuticals, Fragrances | Condensation or Grignard reactions ontosight.ai |
| Furan-containing Analogues | Bioactive Molecules | Aldol condensation with furfural researchgate.net |
| Hydantoin Derivatives | Nonnatural amino acid synthesis semanticscholar.org | Bucherer-Bergs reaction semanticscholar.org |
Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. researchgate.net Advanced spectroscopic and imaging techniques are becoming indispensable tools for studying the synthesis of compounds like this compound.
In Situ Spectroscopy: Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the continuous monitoring of both the liquid and solid phases of a reaction. researchgate.net This can reveal the roles of different species at the catalyst surface and in solution. acs.org For example, in situ ATR-IR has been used to study the hydrogenation of ketones on a catalyst surface, providing mechanistic details. acs.org
Chemical Imaging: Techniques such as Raman and IR imaging can monitor structural changes during a chemical process with high spatial resolution. nih.gov This is particularly useful for studying reactions that occur in heterogeneous systems or involve solid catalysts. beilstein-journals.org More advanced methods like multiphoton fluorescence spectroscopy can even be used to image cellular processes in live specimens, which could be relevant for studying the biological effects of this compound derivatives. nih.gov The development of liquid environmental-cell (e-cell) specimen holders for transmission electron microscopy (TEM) now allows for nanometer-resolution elemental mapping of nanostructures as they form in solution. researchgate.net
These advanced analytical methods will enable a more detailed understanding of the synthesis and reactivity of this compound, facilitating the optimization of production processes and the rational design of new derivatives.
Conclusion and Outlook
Summary of Key Research Findings
5-Methyl-1-hexen-3-one, an unsaturated aliphatic ketone, has been identified as a significant compound in several scientific domains. A key finding is its role as a diagnostic marker in the defensive secretions of Sodreaninae harvestmen (Opiliones: Gonyleptidae). Its exclusive presence in this subfamily underscores its taxonomic value. In some species, it coexists with 4-methyl-1-heptan-3-one, suggesting a potential synergistic relationship in chemical defense mechanisms.
From a synthetic perspective, the α,β-unsaturated ketone structure of this compound makes it a valuable intermediate in organic synthesis. The reactivity of its vinyl ketone group is particularly useful in conjugate addition reactions and for applications in polymer chemistry. Research has also explored the creation of furan-containing analogues for the synthesis of bioactive molecules.
Unresolved Challenges and Future Research Imperatives
Despite the existing knowledge, several areas concerning this compound remain underexplored, presenting clear imperatives for future research.
Elucidation of Biosynthetic Pathways: While its presence in harvestmen is established, the precise biosynthetic pathways leading to the formation of this compound in these organisms are not fully understood. Future research should focus on elucidating the enzymatic processes and precursor molecules involved in its biosynthesis. This could provide insights into the evolutionary development of chemical defenses in arachnids.
Exploration of Biological Activities: The full spectrum of its biological activities is yet to be determined. Although it functions as a defensive chemical, its potential as an antimicrobial or pheromonal agent has not been thoroughly investigated. epa.gov Further studies are needed to screen for a wider range of biological effects, which could unveil new applications in pharmacology or agriculture.
Optimization of Synthetic Methods: While several synthetic routes exist, there is a need for more efficient, scalable, and environmentally benign methods. Biocatalytic approaches using enzymes like ketoreductases and lipases are in preliminary stages and represent a promising area for future development to achieve synthesis under milder conditions.
Understanding Structure-Activity Relationships: Systematic studies on how modifications to the structure of this compound affect its biological activity are lacking. Investigating derivatives, such as the reported 5-methyl-1-phenyl-1-hexen-3-one, could lead to the development of compounds with enhanced or novel properties for use in materials science or as fragrances. ontosight.ai
Comprehensive Toxicological Profile: Detailed toxicological data for this compound is not widely available. echemi.com To ensure safe handling and to assess its environmental impact, a comprehensive evaluation of its toxicological profile is a critical future research imperative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
